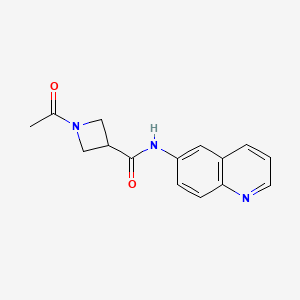

1-acétyl-N-(quinoléin-6-yl)azétidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant ring strain, which imparts unique reactivity and stability properties. The presence of the quinoline moiety further enhances its chemical and biological significance, making it a valuable compound in various fields of research.

Applications De Recherche Scientifique

1-Acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide has several applications in scientific research:

Mécanisme D'action

Target of Action

Azetidines, a class of compounds to which this molecule belongs, are known to be used in the synthesis of polyamines . Polyamines play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis .

Mode of Action

Azetidines are known for their unique reactivity driven by considerable ring strain . This reactivity can be triggered under appropriate reaction conditions, leading to various interactions with their targets .

Biochemical Pathways

Polymers derived from azetidines have been associated with various applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection . These applications suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

It’s worth noting that azetidine derivatives have been shown to function as prodrugs inside cells, presumably by facilitating cell membrane permeability . This suggests that the compound may have good bioavailability.

Result of Action

Given the potential applications of azetidine-derived polymers, it can be inferred that the compound may have a broad range of effects, including antibacterial and antimicrobial activity, co2 adsorption, chelation, materials templating, and facilitating non-viral gene transfection .

Action Environment

The reactivity of azetidines can be triggered under appropriate reaction conditions , suggesting that the compound’s action may be influenced by factors such as pH, temperature, and the presence of other molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Quinoline Moiety: The quinoline group can be introduced through coupling reactions.

Acetylation and Carboxamidation: The final steps involve acetylation and carboxamidation to introduce the acetyl and carboxamide groups, respectively.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted azetidines depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid share the azetidine ring but differ in their substituents.

Quinoline Derivatives: Compounds such as quinoline-2-carboxamide and quinoline-4-carboxamide share the quinoline moiety but have different functional groups.

Uniqueness: 1-Acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide is unique due to the combination of the azetidine ring and the quinoline moiety, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in simpler azetidine or quinoline derivatives .

Activité Biologique

1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure features an azetidine ring, which is known for its ability to interact with biological targets, potentially leading to varied pharmacological effects.

1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Oncogenic Pathways : The compound has been shown to inhibit B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in the progression of diffuse large B-cell lymphoma (DLBCL). Studies indicate that modifications to the quinolinone scaffold enhance its potency as a BCL6 inhibitor, leading to significant reductions in cell proliferation in vitro and modest efficacy in xenograft models .

- Antioxidant Activity : Preliminary investigations suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in cancer therapy, where oxidative damage plays a critical role in tumor progression and metastasis .

- Antimicrobial Properties : Some derivatives of quinoline-based compounds have demonstrated antimicrobial activity against various pathogens. While specific data on 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide is limited, related compounds have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

Research Findings and Case Studies

Several studies have explored the biological activity of 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide:

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted by researchers aimed at evaluating the anticancer efficacy of 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide involved in vitro assays on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in oncology.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains to be fully elucidated; however, initial studies indicate favorable absorption characteristics. Toxicological assessments are crucial for determining the safety profile before clinical applications can be considered.

Propriétés

IUPAC Name |

1-acetyl-N-quinolin-6-ylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-10(19)18-8-12(9-18)15(20)17-13-4-5-14-11(7-13)3-2-6-16-14/h2-7,12H,8-9H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEGFIYBFDIIJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.